molecular formula C8H14N2O B2363863 [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol CAS No. 1823829-50-0

[1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol

Cat. No.: B2363863
CAS No.: 1823829-50-0
M. Wt: 154.213
InChI Key: LOPILJYIXPPYKY-UHFFFAOYSA-N
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Description

[1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol: is a heterocyclic compound with the molecular formula C8H14N2O . It is characterized by a pyrazole ring substituted with an isobutyl group and a hydroxymethyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, a category to which this compound belongs, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds , it can be inferred that the compound may affect the biochemical pathways related to these diseases.

Pharmacokinetics

The compound has a molecular weight of 15421, a topological polar surface area of 38, and a XLogP3 of 06 . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives exhibit various biological activities, including antibacterial, anti-inflammatory, and anticancer properties .

Medicine: The compound and its derivatives are explored for their therapeutic potential. They are studied for their ability to interact with specific biological targets, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its unique structure allows for the creation of compounds with specific properties .

Comparison with Similar Compounds

Uniqueness: [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol is unique due to the presence of both the isobutyl and hydroxymethyl groups on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Biological Activity

[1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's unique structural features, including the pyrazole ring and hydroxymethyl group, suggest various interactions with biological targets, making it a candidate for drug development and therapeutic applications.

  • Molecular Formula : C10_{10}H14_{14}N2_{2}O
  • Molecular Weight : 178.23 g/mol
  • Structure : The compound consists of a pyrazole ring substituted with a 2-methylpropyl group and a hydroxymethyl group, which may influence its biological reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with active sites on proteins.
  • Covalent Interactions : The pyrazole moiety may engage in covalent bonding with cysteine residues in enzymes, potentially leading to inhibition or modulation of enzyme activity.

These interactions can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating significant inhibitory effects. A study reported that related pyrazole compounds showed minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus in the range of 25–50 mg/ml .

Anticancer Properties

The anticancer potential of this compound has been explored through in vitro studies. For example, derivatives of this compound have shown promising results in inducing apoptosis in cancer cell lines such as HeLa and MCF-7. IC50_{50} values for similar compounds were reported as low as 0.34 μM, indicating strong antiproliferative effects .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been highlighted in several studies. The presence of the hydroxymethyl group allows it to act as an enzyme inhibitor, potentially affecting pathways involved in inflammation and cancer progression. For example, enzyme assays have demonstrated that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The study utilized broth microdilution methods to determine MIC values, confirming the compound's potential as an antimicrobial agent .

Evaluation of Anticancer Effects

In another investigation focusing on the anticancer properties of pyrazole derivatives, researchers synthesized several analogs and assessed their cytotoxicity against different cancer cell lines. Notably, one derivative exhibited potent antiproliferative activity with an IC50_{50} value of 0.52 μM against HeLa cells, suggesting that modifications to the pyrazole structure could enhance biological activity .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
This compoundPyrazole derivativeAntimicrobial, anticancer
[1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanethiolThiol-containing pyrazoleEnzyme inhibition
[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanolIodinated pyrazoleAntimicrobial, anticancer

Properties

IUPAC Name

[1-(2-methylpropyl)pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7(2)5-10-4-3-8(6-11)9-10/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPILJYIXPPYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823829-50-0
Record name [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanol
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